2-(piperazin-1-yl)-1,3-benzoxazole-6-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(piperazin-1-yl)-1,3-benzoxazole-6-carboxylic acid is a heterocyclic compound that contains both piperazine and benzoxazole moieties. This compound is of significant interest due to its potential biological activities and applications in medicinal chemistry. The presence of the piperazine ring enhances its pharmacological properties, making it a valuable scaffold in drug discovery.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(piperazin-1-yl)-1,3-benzoxazole-6-carboxylic acid typically involves the cyclization of appropriate precursors. One common method includes the reaction of 2-aminophenol with chloroacetic acid to form 2-chloromethyl-1,3-benzoxazole. This intermediate is then reacted with piperazine under basic conditions to yield the desired compound. The reaction conditions often involve the use of solvents such as tetrahydrofuran (THF) and bases like triethylamine (TEA) to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the final product with high purity .
Chemical Reactions Analysis
Types of Reactions
2-(piperazin-1-yl)-1,3-benzoxazole-6-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in the presence of a catalyst.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding oxides or hydroxylated derivatives.
Reduction: Formation of reduced amines or alcohols.
Substitution: Formation of alkylated or acylated derivatives.
Scientific Research Applications
2-(piperazin-1-yl)-1,3-benzoxazole-6-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and antiviral activities.
Medicine: Explored as a potential therapeutic agent for various diseases, including cancer and neurological disorders.
Industry: Utilized in the development of new materials and as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of 2-(piperazin-1-yl)-1,3-benzoxazole-6-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in disease pathways or act as an antagonist at specific receptors. The exact molecular targets and pathways depend on the specific biological activity being investigated .
Comparison with Similar Compounds
Similar Compounds
3-(piperazin-1-yl)-1,2-benzothiazole: Similar structure but contains a benzothiazole ring instead of a benzoxazole ring.
2-(piperazin-1-yl)quinoline: Contains a quinoline ring instead of a benzoxazole ring.
Piperazine derivatives: Various compounds containing the piperazine ring with different substituents
Uniqueness
2-(piperazin-1-yl)-1,3-benzoxazole-6-carboxylic acid is unique due to the presence of both piperazine and benzoxazole moieties, which confer distinct pharmacological properties. The combination of these two rings enhances its potential as a therapeutic agent and its versatility in chemical synthesis .
Properties
CAS No. |
1772301-26-4 |
---|---|
Molecular Formula |
C12H13N3O3 |
Molecular Weight |
247.2 |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.